Tri-tert-butylphosphonium tetrafluoroborate

Overview

Description

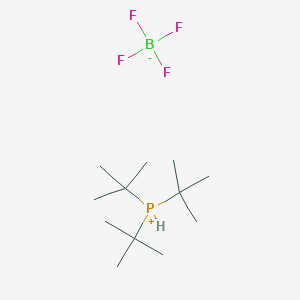

Tri-tert-butylphosphonium tetrafluoroborate ([(t-Bu)₃PH]BF₄, CAS 131274-22-1) is a phosphonium salt widely used as a ligand in palladium-catalyzed reactions, including Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination . Its bulky tert-butyl substituents enhance steric stabilization of metal centers, while the tetrafluoroborate (BF₄⁻) counterion improves solubility in polar aprotic solvents like dichloromethane and chloroform . Key properties include:

Preparation Methods

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride or chloroform. The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .

Chemical Reactions Analysis

Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is used as a ligand in Suzuki, Heck, Stille, and Sonogashira coupling reactions. .

Enantioselective Reactions: It is employed in the palladium-catalyzed enantioselective alpha-arylation of N-boc-pyrrolidine.

Addition Reactions: It can participate in addition reactions, enhancing the reactivity and selectivity of the process.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

TTBPBF₄ is primarily employed as a reagent in organic synthesis. It facilitates reactions such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules . The bulky tert-butyl groups provide steric hindrance that influences the reactivity and selectivity of the reactions, making it particularly effective in transition metal-catalyzed processes .

Case Study: Synthesis of Multisubstituted Indoles:

A notable application of TTBPBF₄ is in the synthesis of multisubstituted indoles. In one-pot syntheses involving copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions, TTBPBF₄ enhances the formation of diverse indole-3-carboxylic esters from arylboronic acids and aminoacrylates . This demonstrates its utility in streamlining complex synthetic pathways.

Electrochemistry

Development of Ionic Liquids:

TTBPBF₄ is utilized in electrochemical applications, particularly in the formulation of ionic liquids. These ionic liquids improve the conductivity and stability of electrolytes used in batteries and fuel cells, thereby enhancing their overall efficiency . The compound’s solubility in polar organic solvents further supports its role in various electrochemical systems.

Catalysis

Catalytic Activity:

As a ligand in transition metal-catalyzed reactions, TTBPBF₄ significantly enhances catalytic activity and selectivity. It stabilizes transition states and intermediates during reactions involving palladium, platinum, and other transition metals . By providing an alternative pathway that lowers activation energy, it accelerates industrial chemical processes such as hydrogenation and carbon-carbon bond formation.

Table 1: Summary of Catalytic Applications

| Reaction Type | Transition Metal | Role of TTBPBF₄ |

|---|---|---|

| Cross-Coupling Reactions | Palladium | Ligand enhancing reactivity |

| C-H Activation | Platinum | Stabilizing intermediates |

| Hydrogenation | Various | Facilitating faster reaction rates |

Material Science

Advanced Materials Production:

TTBPBF₄’s unique properties make it suitable for developing advanced materials, including polymers and nanocomposites. These materials find applications in electronics and coatings due to their enhanced performance characteristics . The stability and solubility of TTBPBF₄ allow for its incorporation into various material formulations.

Pharmaceutical Development

Synthesis of Pharmaceutical Compounds:

In medicinal chemistry, TTBPBF₄ aids in the synthesis of pharmaceutical compounds by streamlining the development process. Its role as a ligand enhances the efficiency of reactions involved in drug discovery, contributing to the advancement of new therapeutic agents .

Mechanism of Action

The mechanism by which tri-tert-butylphosphonium tetrafluoroborate exerts its effects involves its function as a ligand. It coordinates with transition metals, forming complexes that catalyze various chemical reactions. The steric bulk of the tert-butyl groups influences the reactivity and selectivity of these catalytic processes, enabling precise control over the reaction pathways .

Comparison with Similar Compounds

Phosphonium Salts with Different Substituents

Triphenylphosphonium Tetrafluoroborate Derivatives

- Example: [(N-Benzamidomethyl)(N-Benzoyl)amino]Methyltriphenylphosphonium Tetrafluoroborate .

- Key Differences: Steric Effects: Triphenyl groups are less bulky than tert-butyl, reducing steric hindrance. This may lower catalytic efficiency in reactions requiring bulky ligands to prevent undesired side reactions . Electronic Effects: Triphenylphosphine derivatives are stronger electron donors compared to tri-tert-butylphosphonium, altering metal-ligand bond strength and reaction kinetics .

Tri-i-propylphosphite Cobalt(III) Tetrafluoroborate

- Example : Tetrakis(benzylisocyanide)bis(tri-i-propylphosphite)cobalt(III) tetrafluoroborate .

- Key Differences :

Tetrafluoroborate Salts with Different Cations

Trimethyloxonium Tetrafluoroborate

- Application : Used as an alkylating agent in organic synthesis .

- Key Differences: Reactivity: The oxonium cation (Me₃O⁺) is highly electrophilic, facilitating alkylation of nucleophiles, whereas tri-tert-butylphosphonium serves as a stabilizing ligand in transition-metal catalysis .

Air-Sensitive Phosphine Ligands

Tri-tert-butylphosphine (TTBP)

- Comparison :

- Stability : TTBP is highly air-sensitive, requiring strict inert conditions, whereas tri-tert-butylphosphonium tetrafluoroborate is air-stable due to the BF₄⁻ counterion .

- Catalytic Performance : Both ligands exhibit similar steric bulk, but the tetrafluoroborate salt simplifies handling in industrial applications .

Triphenylphosphine (PPh₃)

- Comparison :

Performance in Catalytic Reactions

Suzuki-Miyaura Coupling

- This compound : Achieves >80% yield in aryl chloride couplings with Pd(dba)₂, attributed to its ability to stabilize Pd(0) intermediates .

- Triphenylphosphine: Limited to aryl bromides/iodides, with lower yields (<50%) for chlorides .

Buchwald-Hartwig Amination

Biological Activity

Tri-tert-butylphosphonium tetrafluoroborate (TtBPhBF4) is a quaternary ammonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the current understanding of its biological activity, including antimicrobial efficacy, cytotoxicity, and hemolytic properties, supported by data from various studies.

- Chemical Formula : C₁₂H₂₈BF₄P

- Molecular Weight : 290.13 g/mol

- CAS Number : 131274-22-1

- Physical Properties :

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Varies across different models (ranging from 0.0 to 7.58)

- Solubility : Generally soluble in organic solvents.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of TtBPhBF4 and related phosphonium salts:

-

Broad-Spectrum Antimicrobial Activity :

- TtBPhBF4 has shown significant activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa .

- The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

- Comparison with Other Compounds :

- Case Studies :

Cytotoxicity and Hemolytic Properties

Understanding the safety profile of TtBPhBF4 is crucial for its potential therapeutic applications:

- Cytotoxicity :

- Hemolytic Activity :

Structure-Activity Relationship

The biological activity of TtBPhBF4 is influenced by its structural characteristics:

- Sterically Hindered Cation Structure : The presence of bulky tert-butyl groups around the phosphorus atom contributes to its unique biological profile, enhancing selectivity towards microbial cells while minimizing toxicity to human cells .

- Anion Influence : The tetrafluoroborate anion also plays a role in modulating the compound's biological activity. Studies suggest that different anions can alter the antimicrobial efficacy of phosphonium salts .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies yield high-purity Tri-tert-butylphosphonium tetrafluoroborate, and how can purity be validated?

- Methodology : A high-yield synthesis involves reacting tri-tert-butylphosphine with tetrafluoroboric acid (HBF₄) in anhydrous conditions, avoiding isolation of air-sensitive intermediates .

- Purity Validation : Use iodometric titration (purity ≥98%) and confirm identity via melting point analysis (261°C) . Nuclear Magnetic Resonance (¹H/¹³C NMR) and elemental analysis further validate structural integrity .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature, away from moisture and oxidizing agents .

- Handling : Use gloves (nitrile or neoprene), safety goggles, and fume hoods to prevent skin/eye contact. Avoid inhalation; implement local exhaust ventilation . Dispose of waste via approved facilities (UN1759, Class 8) .

Q. How is this compound typically employed in Buchwald-Hartwig amination reactions?

- Procedure : Combine with Pd(dba)₂ (1.5 mol%) and sodium tert-butoxide (1.5–2.2 eq.) in degassed toluene. Reflux under N₂ for 16–24 hours. Monitor via TLC (hexane/EtOAc) and purify by silica-gel chromatography . Typical yields: 62–65% for aryl amine products .

Advanced Research Questions

Q. How does this compound compare to other air-stable phosphine ligands in palladium-catalyzed cross-couplings?

- Mechanistic Insight : The tetrafluoroborate counterion stabilizes the phosphonium salt, reducing oxidation compared to free tri-tert-butylphosphine. This enhances catalyst lifetime and enables reactions under milder conditions .

- Performance Metrics : In Suzuki-Miyaura couplings, it outperforms tricyclohexylphosphine derivatives in sterically hindered systems due to its bulky tert-butyl groups .

Q. What experimental strategies address discrepancies in reported solubility and stability data for this compound?

- Troubleshooting :

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene). Note that decomposition may occur in protic media .

- Stability : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Use Karl Fischer titration to monitor moisture sensitivity .

Q. How can researchers optimize reaction conditions when using this compound in flow chemistry or high-throughput systems?

- Optimization Parameters :

- Catalyst Loading : Screen 0.5–2.5 mol% to balance cost and efficiency.

- Solvent Degassing : Sparge with N₂ for ≥30 minutes to prevent ligand oxidation .

- Temperature Gradients : Test 60–100°C for exothermic reactions to minimize byproducts .

Q. Methodological Considerations

Properties

IUPAC Name |

tritert-butylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJUCJAUJCXFTN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370410 | |

| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131274-22-1 | |

| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butylphosphine tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.